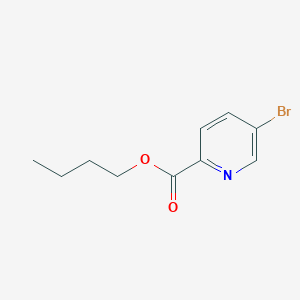

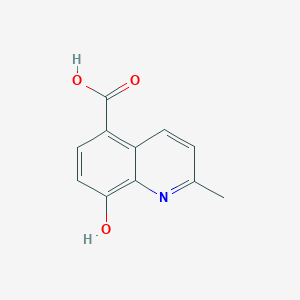

Ethyl 5-amino-1-(3-nitrophenyl)-1H-pyrazole-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Synthesis and Material Development

Ethyl 5-amino-1-(3-nitrophenyl)-1H-pyrazole-3-carboxylate is utilized in the selective synthesis of partially hydrogenated pyrazolo[3,4-b]pyridin-3-ones, highlighting its role in the development of novel organic compounds. This process involves selective cyclocondensation with 1,3-dicarbonyl compounds, showcasing its versatility in organic synthesis and potential in creating new materials with unique properties (Lebedˈ et al., 2012).

Corrosion Inhibition

Research indicates that derivatives of Ethyl 5-amino-1-(3-nitrophenyl)-1H-pyrazole-3-carboxylate serve as effective corrosion inhibitors for mild steel, an application critical in industrial processes such as metal pickling. The study demonstrates how these compounds, through gravimetric, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS) methods, provide substantial protection against corrosion, offering insights into their potential industrial applications (Dohare et al., 2017).

Antiglaucoma Activity

Another significant application is in medicinal chemistry, where pyrazole carboxylic acid derivatives of Ethyl 5-amino-1-(3-nitrophenyl)-1H-pyrazole-3-carboxylate have been synthesized and shown to exhibit antiglaucoma activity. These compounds were compared to acetazolamide (AAZ) and found to be potent inhibitors of carbonic anhydrase isoenzymes, suggesting potential therapeutic applications in treating glaucoma (Kasımoğulları et al., 2010).

Molecular Structure Analysis

The molecular structures of Ethyl 5-amino-1-(3-nitrophenyl)-1H-pyrazole-3-carboxylate derivatives have been determined, contributing to a deeper understanding of their chemical properties and potential applications. These studies offer valuable insights into the intermolecular interactions and hydrogen bonding patterns, which are crucial for designing drugs with targeted properties (Wu et al., 2005).

Crystallography and Material Sciences

Crystal structure analysis of derivatives of Ethyl 5-amino-1-(3-nitrophenyl)-1H-pyrazole-3-carboxylate has facilitated the exploration of their spatial arrangement and bonding characteristics. Such analyses are pivotal in material science for the development of new materials with specified functions, including pharmaceuticals and corrosion inhibitors (Kumar et al., 2018).

Wirkmechanismus

Target of Action

It’s worth noting that pyrazole derivatives, which this compound is a part of, have been used as analgesic, anti-bacterial, anti-convulsant, anti-pyretic, anti-depressant, anti-fungal, anti-inflammatory, antimalarial, anti-microbial, anti-parasitic, and anti-tumour compounds . They are also reported to have appreciable anti-hypertensive activity in vivo, and also exhibit properties such as human cannabinoid receptors (hCB1 and hCB2), inhibitors of p38 kinase and CB1 receptor antagonists .

Mode of Action

The mode of action of similar pyrazole derivatives often involves interaction with their respective targets, leading to changes in cellular processes that result in their observed biological effects .

Biochemical Pathways

Given the wide range of biological activities associated with pyrazole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .

Pharmacokinetics

The compound’s physical state is solid, and its melting point is 162-165° c . These properties can influence the compound’s bioavailability.

Result of Action

Based on the known effects of similar pyrazole derivatives, it can be inferred that the compound may have potential therapeutic effects in various medical conditions .

Action Environment

The action, efficacy, and stability of Ethyl 5-amino-1-(3-nitrophenyl)-1H-pyrazole-3-carboxylate can be influenced by various environmental factors. For instance, the synthesis of similar pyrazole derivatives has been carried out in water and ethanol at room temperature , suggesting that these conditions may be optimal for the compound’s stability and action.

Eigenschaften

IUPAC Name |

ethyl 5-amino-1-(3-nitrophenyl)pyrazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O4/c1-2-20-12(17)10-7-11(13)15(14-10)8-4-3-5-9(6-8)16(18)19/h3-7H,2,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYZKWPFPMHPOEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1)N)C2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-amino-1-(3-nitrophenyl)-1H-pyrazole-3-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![t-Butyl N-[2-(2-methoxyphenyl)-2-oxoethyl]carbamate](/img/structure/B6333617.png)

![3-(Phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one, 90%](/img/structure/B6333646.png)

![2-Oxaspiro[3.4]octan-6-one](/img/structure/B6333654.png)

![[(3R)-6-Fluoro-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol](/img/structure/B6333667.png)